
3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Mécanisme D'action
3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine selectively inhibits JAK3, which is predominantly expressed in immune cells. By blocking JAK3, 3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine prevents the activation of downstream signaling pathways, leading to the suppression of cytokine production and immune cell proliferation. This results in the reduction of inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has been shown to effectively reduce the levels of various pro-inflammatory cytokines, including interleukin-2 (IL-2), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), in both in vitro and in vivo studies. It also suppresses the proliferation and activation of T cells, B cells, and natural killer (NK) cells. These effects contribute to the overall anti-inflammatory and immunosuppressive properties of 3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has several advantages for lab experiments, including its high potency, selectivity, and specificity for JAK3. It also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, 3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has some limitations, including its potential toxicity and off-target effects. It can also interfere with normal immune function, leading to increased susceptibility to infections.
Orientations Futures
3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has shown promising results in preclinical and clinical studies for various autoimmune diseases. Future research should focus on further elucidating the mechanism of action of 3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine, as well as its potential applications in other immune-mediated disorders. Additionally, there is a need for the development of more selective JAK3 inhibitors with improved safety profiles, as well as the identification of biomarkers for patient selection and monitoring of treatment response.
Méthodes De Synthèse
The synthesis of 3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine involves a series of chemical reactions, starting with the condensation of 2-fluorosulfonyloxybenzoic acid with 3-cyano-1-cyclopropyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid. The resulting intermediate is then subjected to further reactions, including cyclization and deprotection, to yield the final product. The synthesis of 3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively suppress the activity of JAK3, a key mediator of cytokine signaling, which plays a crucial role in the pathogenesis of autoimmune diseases.
Propriétés
IUPAC Name |
3-cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O5S/c17-25(22,23)24-14-4-2-1-3-13(14)15(20)11-7-10(8-18)16(21)19(9-11)12-5-6-12/h1-4,7,9,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRPGTIVSMMBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=C(C2=O)C#N)C(=O)C3=CC=CC=C3OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

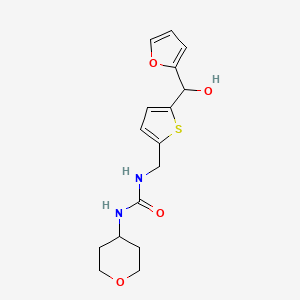
![N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide](/img/structure/B2999823.png)
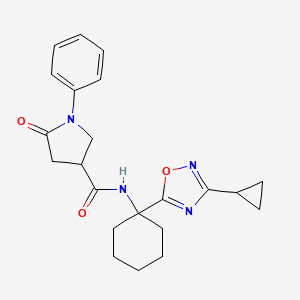
![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2999826.png)
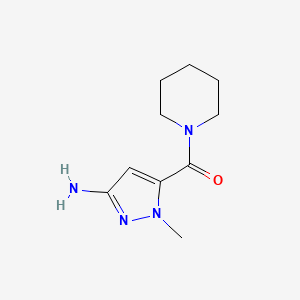
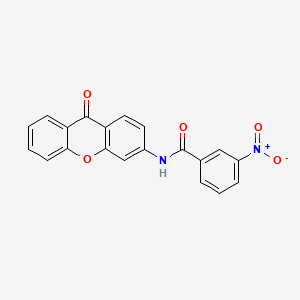
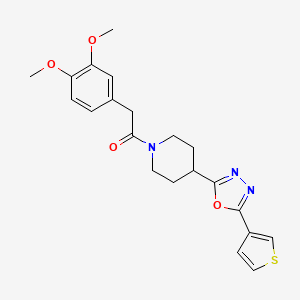


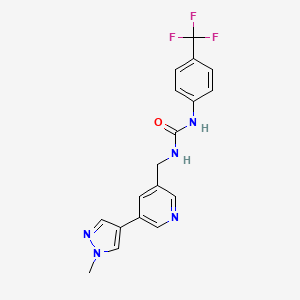


![2,4,6-Trimethyl-1-[3-(trifluoromethyl)phenyl]-pyridinium perchlorate](/img/structure/B2999841.png)
![1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2999845.png)